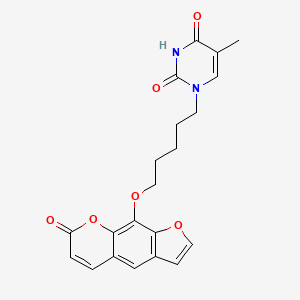
(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring with a hydroxymethyl group and a hydroxyl group attached. The stereochemistry of the compound is defined by the (1R,5S) configuration, indicating the specific three-dimensional arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by functional group modifications. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form a cyclopentanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction may produce a cyclopentanol derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: As a potential ligand for studying enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: As a potential therapeutic agent or intermediate in the synthesis of pharmaceuticals.
Industry: As a precursor for the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol include other cyclopentene derivatives with different functional groups or stereochemistry, such as:
- (1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-ol
- (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol
- 5-(hydroxymethyl)cyclopent-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
| 76909-92-7 | |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h1,3,5-8H,2,4H2/t5-,6+/m0/s1 |
Clé InChI |
WBEXVFLBMXJLAO-NTSWFWBYSA-N |
SMILES isomérique |
C1C=C[C@H]([C@@H]1CO)O |
SMILES canonique |
C1C=CC(C1CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)



